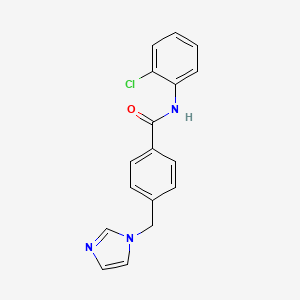![molecular formula C18H30N2O B5974013 2-[1-isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5974013.png)
2-[1-isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol, also known as IBMP, is a chemical compound that belongs to the family of piperazine derivatives. This compound has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry, neuroscience, and pharmacology. In
Mécanisme D'action
The mechanism of action of 2-[1-isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol is not fully understood. However, it is believed to act as a selective antagonist of the dopamine D2 receptor. This action results in the inhibition of dopamine release, which is responsible for the anti-inflammatory and analgesic properties of 2-[1-isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol.
Biochemical and Physiological Effects:
2-[1-isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol has been shown to possess significant anti-inflammatory and analgesic properties. It has also been shown to act as a selective antagonist of the dopamine D2 receptor, making it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 2-[1-isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol is its potential application in the development of new drugs. However, 2-[1-isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol has several limitations for lab experiments. One of the most significant limitations is its complex synthesis process, which makes it difficult to obtain in large quantities. Additionally, 2-[1-isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol has limited stability, making it challenging to store and transport.
Orientations Futures
Despite the limitations, 2-[1-isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol has significant potential for future research. One of the most significant future directions is the development of new drugs based on 2-[1-isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol. Additionally, further research is needed to fully understand the mechanism of action of 2-[1-isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol and its potential application in the treatment of various neurological disorders.
Conclusion:
In conclusion, 2-[1-isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields of research. 2-[1-isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol has been extensively studied for its potential application in the field of medicinal chemistry and neuroscience. It has been shown to possess significant anti-inflammatory and analgesic properties and act as a selective antagonist of the dopamine D2 receptor. Despite the limitations, 2-[1-isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol has significant potential for future research, particularly in the development of new drugs and the treatment of various neurological disorders.
Méthodes De Synthèse
The synthesis of 2-[1-isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol is a complex process that involves several steps. The most common method used for the synthesis of 2-[1-isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol is the reaction of 1-(4-methylbenzyl)piperazine with isobutyraldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain the final product, 2-[1-isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol.
Applications De Recherche Scientifique
2-[1-isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol has been extensively studied for its potential application in various fields of research. One of the most significant applications of 2-[1-isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol is in the field of medicinal chemistry. 2-[1-isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol has been shown to possess significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs.
2-[1-isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol has also been studied for its potential application in the field of neuroscience. It has been shown to act as a selective antagonist of the dopamine D2 receptor, making it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and schizophrenia.
Propriétés
IUPAC Name |
2-[4-[(4-methylphenyl)methyl]-1-(2-methylpropyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O/c1-15(2)12-20-10-9-19(14-18(20)8-11-21)13-17-6-4-16(3)5-7-17/h4-7,15,18,21H,8-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUZILAQYPEBEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(C(C2)CCO)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-Isobutyl-4-(4-methylbenzyl)-2-piperazinyl]ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-2-[(4-phenyl-1-piperazinyl)carbonyl]-1H-indole](/img/structure/B5973936.png)

![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 3-methoxybenzoate](/img/structure/B5973949.png)
![4-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5973964.png)
![2-{4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-[(4-methoxyphenyl)amino]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5973972.png)

![5-[(benzylamino)sulfonyl]-2-bromobenzoic acid](/img/structure/B5973988.png)
![1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine](/img/structure/B5973994.png)
![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5973998.png)
![2-(5-{[3-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-1H-pyrazol-3-yl)phenol](/img/structure/B5974001.png)
![11-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5974036.png)
![4-[4-(allyloxy)phenyl]-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5974043.png)
![7'-amino-1-(3-fluorobenzyl)-2'-[(3-fluorobenzyl)thio]-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B5974051.png)
![N-(4-isopropylphenyl)-1-[3-(2-pyrazinyl)propanoyl]-3-piperidinamine](/img/structure/B5974059.png)